molecular formula C11H13BrN2 B2891640 6-Bromogramine CAS No. 59609-63-1

6-Bromogramine

Cat. No. B2891640
CAS RN: 59609-63-1
M. Wt: 253.143
InChI Key: CKUNQRCQLWHINE-UHFFFAOYSA-N
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Description

6-Bromogramine is a chemical compound with the molecular formula C11H14BrN2 . It has an average mass of 254.146 Da and a monoisotopic mass of 253.033478 Da .


Molecular Structure Analysis

The molecular structure of 6-Bromogramine consists of a bromine atom attached to an indole ring, which is further connected to a dimethylamino group . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

6-Bromogramine has a boiling point of 346.9±27.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.8 mmHg at 25°C, and it has an enthalpy of vaporization of 59.1±3.0 kJ/mol . The compound also has certain solubility and stability characteristics that would need to be determined experimentally.

Scientific Research Applications

5-HT2A Receptor Antagonist

6-Bromogramine has been identified as a potential 5-HT2A receptor antagonist . The 5-HT2A receptor is an important target for developing innovative antipsychotic agents in neuropsychiatric disorder therapies . A new indole alkaloid termed 6-bromo-N-propionyltryptamine, a derivative of 6-Bromogramine, exhibited stronger 5-HT2A receptor antagonist activity .

NF-κB-dependent Transcription Activation

6-Bromogramine and its derivative bis-6-bromogramine have been found to activate NF-κB-dependent transcriptional activity . This transcriptional activity is crucial as compounds influencing it possess anticancer, anti-inflammatory, antioxidant, and anti-apoptotic activities .

Marine Natural Products

6-Bromogramine is a marine natural product, isolated from the marine hydroid Abietinaria abietina . Marine natural products are a rich source of novel chemical structures with diverse biological activities.

Neurotransmitter Modulation

As a 5-HT2A receptor antagonist, 6-Bromogramine plays a role in modulating neurotransmitter activity . Serotonin or 5-hydroxytryptamine (5-HT) is a monoamine neurotransmitter that modulates a wide range of physiological and behavioral functions of the central nervous system (CNS), including cognition, mood, mating, feeding, and sleeping .

Antipsychotic Agent Development

The 5-HT2A receptor is an important target for developing innovative antipsychotic agents . As a potential 5-HT2A receptor antagonist, 6-Bromogramine could be used in the development of new antipsychotic drugs .

Tumor Cell Proliferation Inhibition

Compounds influencing NF-κB-dependent transcription, like 6-Bromogramine, can decrease tumor cell proliferation . This makes 6-Bromogramine a potential candidate for cancer treatment research .

Safety and Hazards

While specific safety data for 6-Bromogramine is not available, general precautions should be taken while handling it, such as avoiding inhalation or contact with skin and eyes, and using appropriate personal protective equipment .

properties

IUPAC Name

1-(6-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-5-9(12)3-4-10(8)11/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUNQRCQLWHINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 6-bromoindole (7.18 g, 36.6 mmol) in CH2Cl2 (140 mL) was added N,N-dimethylmethylene ammonium chloride (5.48 g, 58.6 mmol, 1.60 eq.) in one portion and the resultant mixture was stirred at rt for 2 h under N2. Water (150 mL) and 1M NaOH (62 mL, 62 mmol) were added, and the reaction mixture was extracted with EtOAc (300 mL). The organic layer was washed with aqueous saturated NaCl and dried (MgSO4). The solvent was removed in vacuo to give 9.29 g (100%) of the title compound.
Quantity
7.18 g
Type
reactant
Reaction Step One
Name
N,N-dimethylmethylene ammonium chloride
Quantity
5.48 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
62 mL
Type
reactant
Reaction Step Three
Yield
100%

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